4-[1-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]piperidin-3-yl]benzoic acid
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Overview
Description
4-[1-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]piperidin-3-yl]benzoic acid is a complex organic compound that features a pyrazole ring, a piperidine ring, and a benzoic acid moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]piperidin-3-yl]benzoic acid typically involves multiple steps:
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Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized via a one-pot three-component reaction under microwave irradiation. This involves the reaction of an α, β-unsaturated ketone with hydrazine derivatives or semicarbazide, followed by oxidative aromatization to form the pyrazole ring .
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Formation of the Piperidine Ring: : The piperidine ring can be synthesized through a series of cyclization reactions involving appropriate starting materials and catalysts.
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Coupling Reactions: : The final step involves coupling the pyrazole and piperidine rings with the benzoic acid moiety. This can be achieved using Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrazole ring, to form various oxidized derivatives.
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Reduction: : Reduction reactions can be performed on the nitro groups or other reducible functionalities within the compound.
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Substitution: : The compound can undergo substitution reactions, especially at the aromatic rings, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution may introduce halogen atoms into the aromatic rings.
Scientific Research Applications
4-[1-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]piperidin-3-yl]benzoic acid has several scientific research applications:
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Medicinal Chemistry: : The compound is studied for its potential as an anti-cancer agent, particularly against breast cancer cell lines .
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Pharmaceutical Research: : It is explored for its antimicrobial, anti-inflammatory, and analgesic properties .
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Biological Studies: : The compound is used in molecular docking studies to understand its binding affinity to various biological targets, such as human estrogen alpha receptor (ERα) .
Mechanism of Action
The mechanism of action of 4-[1-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]piperidin-3-yl]benzoic acid involves its interaction with specific molecular targets and pathways:
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Molecular Targets: : The compound binds to receptors such as the human estrogen alpha receptor (ERα), influencing their activity .
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Pathways Involved: : The binding of the compound to its target receptors can modulate various signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound also features a pyrazole ring and exhibits similar biological activities.
Indole Derivatives: Compounds containing the indole nucleus, such as indole-3-acetic acid, share some structural similarities and biological activities.
Uniqueness
4-[1-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]piperidin-3-yl]benzoic acid is unique due to its specific combination of a pyrazole ring, a piperidine ring, and a benzoic acid moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
4-[1-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]piperidin-3-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O2/c23-20-9-7-16(8-10-20)21-19(12-24-25-21)14-26-11-1-2-18(13-26)15-3-5-17(6-4-15)22(27)28/h3-10,12,18H,1-2,11,13-14H2,(H,24,25)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIKZXYTFGBBPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=C(NN=C2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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